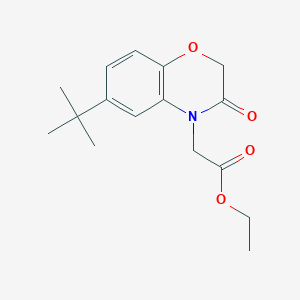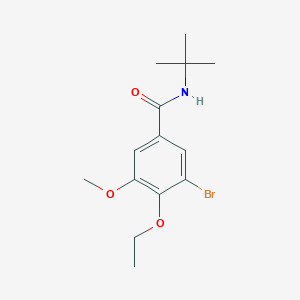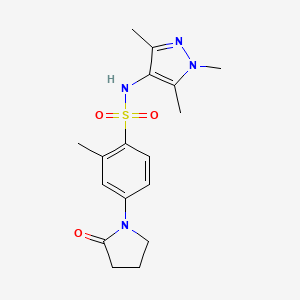
ethyl (6-tert-butyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
Vue d'ensemble
Description
Ethyl (6-tert-butyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate, also known as BOA-ethyl ester, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BOA-ethyl ester is a member of the benzoxazinoid family of compounds, which are known to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of ethyl (6-tert-butyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate ester is not fully understood. However, it is believed to act through multiple pathways, including inhibition of protein synthesis, induction of apoptosis, and modulation of immune response. This compound ester has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound ester has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that this compound ester can inhibit the growth of cancer cells and induce apoptosis. This compound ester has also been shown to possess anti-inflammatory and antimicrobial activities. In vivo studies have demonstrated that this compound ester can reduce tumor growth and improve immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ethyl (6-tert-butyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate ester is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel drugs and materials. This compound ester is also relatively easy to synthesize, which makes it readily available for scientific research. However, one of the limitations of this compound ester is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the scientific research of ethyl (6-tert-butyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate ester. One of the potential applications of this compound ester is in the development of novel herbicides that are environmentally friendly and have low toxicity. This compound ester can also be used as a building block for the synthesis of novel materials with unique properties. In medicine, this compound ester can be further investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities. Further studies are also needed to elucidate the mechanism of action of this compound ester and to optimize its pharmacokinetic and pharmacodynamic properties.
Applications De Recherche Scientifique
Ethyl (6-tert-butyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate ester has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound ester has been shown to possess herbicidal activity against a wide range of weeds. In medicine, this compound ester has been investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities. In material science, this compound ester has been used as a building block for the synthesis of novel polymers and materials.
Propriétés
IUPAC Name |
ethyl 2-(6-tert-butyl-3-oxo-1,4-benzoxazin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(19)9-17-12-8-11(16(2,3)4)6-7-13(12)21-10-14(17)18/h6-8H,5,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKFSSASKAPWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)COC2=C1C=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(methylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4418140.png)

![N-(4-{[(2-cyanoethyl)(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4418159.png)
![2-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B4418164.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B4418172.png)
![methyl 5-{[(6-methylpyrimidin-4-yl)thio]methyl}-2-furoate](/img/structure/B4418183.png)


![N-(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-1,3-diamine](/img/structure/B4418196.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4418202.png)
![4-[5-(1-adamantyl)-2-methyl-3-furoyl]morpholine](/img/structure/B4418227.png)

methanone](/img/structure/B4418245.png)
![1-allyl-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B4418250.png)